molecular formula C7H4ClF3 B1391494 4-Chloro-1-(difluoromethyl)-2-fluorobenzene CAS No. 1214337-46-8

4-Chloro-1-(difluoromethyl)-2-fluorobenzene

Cat. No.: B1391494
CAS No.: 1214337-46-8
M. Wt: 180.55 g/mol
InChI Key: ZSQOIEFMDVCVEH-UHFFFAOYSA-N
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Description

4-Chloro-1-(difluoromethyl)-2-fluorobenzene is an organic compound with the molecular formula C7H4ClF3 It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, difluoromethyl, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(difluoromethyl)-2-fluorobenzene typically involves the halogenation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with chlorine and fluorine sources under controlled conditions. The reaction conditions often include the use of catalysts such as iron(III) chloride or aluminum chloride to facilitate the halogenation process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(difluoromethyl)-2-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by nucleophiles such as hydroxide, amine, or thiolate ions.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form benzene derivatives with fewer halogen atoms using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or basic media.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of palladium or platinum catalysts are used under mild conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzene derivatives with functional groups such as hydroxyl, amino, or thiol groups.

    Oxidation Reactions: Products include benzoic acid derivatives.

    Reduction Reactions: Products include partially or fully dehalogenated benzene derivatives.

Scientific Research Applications

4-Chloro-1-(difluoromethyl)-2-fluorobenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(difluoromethyl)-2-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The presence of halogen atoms in the compound enhances its binding affinity to target proteins, making it a potent modulator of biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1,2-difluorobenzene
  • 4-Chloro-1-(trifluoromethyl)-2-fluorobenzene
  • 4-Bromo-1-(difluoromethyl)-2-fluorobenzene

Uniqueness

4-Chloro-1-(difluoromethyl)-2-fluorobenzene is unique due to the presence of both chlorine and difluoromethyl groups, which impart distinct chemical and physical properties. The combination of these substituents enhances the compound’s reactivity and binding affinity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research and industry.

Properties

IUPAC Name

4-chloro-1-(difluoromethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQOIEFMDVCVEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673313
Record name 4-Chloro-1-(difluoromethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214337-46-8
Record name 4-Chloro-1-(difluoromethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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